molecular formula C17H18N2O5 B14693129 Butyl 3-amino-5-nitro-4-phenoxybenzoate CAS No. 35111-94-5

Butyl 3-amino-5-nitro-4-phenoxybenzoate

Cat. No.: B14693129
CAS No.: 35111-94-5
M. Wt: 330.33 g/mol
InChI Key: DZIXWUWIULXJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-amino-5-nitro-4-phenoxybenzoate is a benzoate ester derivative with a complex structure featuring amino (-NH₂), nitro (-NO₂), and phenoxy (C₆H₅O-) functional groups at positions 3, 5, and 4 of the benzene ring, respectively.

Properties

CAS No.

35111-94-5

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

butyl 3-amino-5-nitro-4-phenoxybenzoate

InChI

InChI=1S/C17H18N2O5/c1-2-3-9-23-17(20)12-10-14(18)16(15(11-12)19(21)22)24-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,18H2,1H3

InChI Key

DZIXWUWIULXJRM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-amino-5-nitro-4-phenoxybenzoate typically involves the nitration of 4-phenoxybenzoic acid, followed by the introduction of an amino group and esterification with butanol. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as tin(II) chloride for the reduction of nitro groups to amino groups. The esterification process may involve the use of catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-amino-5-nitro-4-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of three butyl esters: Butyl Acrylate, Butyl Acetate, and Butyl Carbitol Acetate.

Table 1: Key Properties of Selected Butyl Esters

Property Butyl Acrylate Butyl Acetate Butyl Carbitol Acetate
Chemical Formula C₇H₁₂O₂ C₆H₁₂O₂ C₁₀H₂₀O₄
CAS No. 141-32-2 123-86-4 Not explicitly provided
Molecular Weight 128.17 g/mol 116.16 g/mol 204.3 g/mol
Boiling Point 145–149°C (literature) 126°C 246.7°C
Flash Point 35°C (flammable liquid) ~27°C (estimated) 105°C
Density 0.899 g/cm³ 0.8825 g/cm³ @ 20°C 0.979 @ 20°C
Vapor Pressure Not explicitly stated 11.5 mmHg @ 25°C <0.001 kPa @ 20°C
Primary Applications Polymer synthesis (e.g., adhesives) Solvent for coatings, inks High-boiling solvent for paints, inks
Toxicity Skin/eye irritant, sensitizer Low acute toxicity (no data provided) Low water solubility, limited eco-toxicity
Regulatory Status Listed in global inventories Compliance with ISO standards Not explicitly stated

Structural and Functional Differences

  • Butyl Acrylate : A simple ester with a reactive acrylate group (CH₂=CHCOO⁻), enabling polymerization. Highly flammable (H226) and a skin/eye irritant (H315, H319) .
  • Butyl Acetate : A volatile ester with a fruity odor, widely used as a solvent. Lower molecular weight and higher vapor pressure make it suitable for fast-drying applications .
  • Butyl Carbitol Acetate : Contains an ether linkage (carbitol group), increasing boiling point and stability. Used in high-temperature processes (e.g., industrial coatings) .

Regulatory Compliance

  • Butyl Acrylate : Listed in TSCA (USA), DSL (Canada), AICS (Australia), and others .
  • Butyl Acetate : Complies with ISO 17034 for standard gas mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.